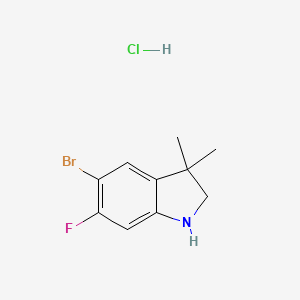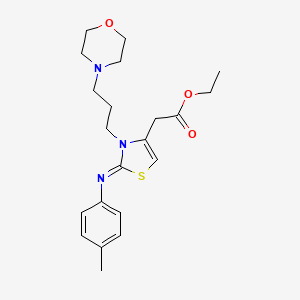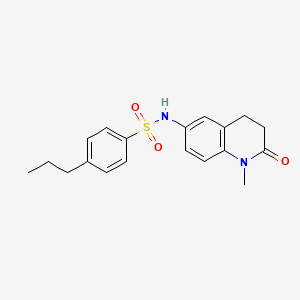
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. It has been found in the crystal structure of TRIM24 PHD-bromodomain .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . It was found in the crystal structure of TRIM24 PHD-bromodomain .Scientific Research Applications
Antimicrobial Activity
Research has shown the synthesis and characterization of novel sulfonamide compounds, demonstrating significant antimicrobial activity. For instance, Vanparia et al. (2010) synthesized a novel sulfonamide and tested its antimicrobial efficacy against various bacterial and fungal strains, showing higher activity compared to parent compounds (Vanparia et al., 2010). Similarly, Kharwar and Dixit (2021) reported on the synthesis of a sulfonamide ligand and its metal complexes, with in vitro antibacterial and antifungal screenings indicating enhanced activity upon metal complexation (Kharwar & Dixit, 2021).
Enzyme Inhibition
Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C, with derivatives such as H-8 and H-7 showing selective inhibition toward certain protein kinases, suggesting potential therapeutic applications in diseases mediated by these enzymes (Hidaka et al., 1984).
Anticancer Properties
The synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has been explored for their antitumor activities. Alqasoumi et al. (2010) synthesized a series of these compounds and evaluated them for in vitro antitumor activity, finding several compounds more potent than the reference drug Doxorubicin (Alqasoumi et al., 2010).
properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-4-14-5-9-17(10-6-14)25(23,24)20-16-8-11-18-15(13-16)7-12-19(22)21(18)2/h5-6,8-11,13,20H,3-4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBQZQCUPWGRKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(methylcarbamoyl)amino]-1-oxopropan-2-yl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2931805.png)
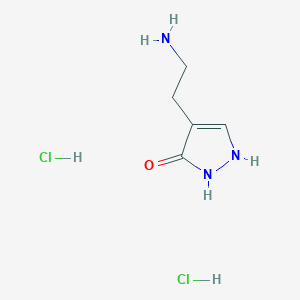
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2931807.png)
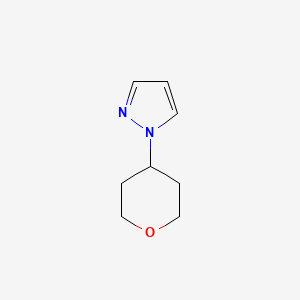
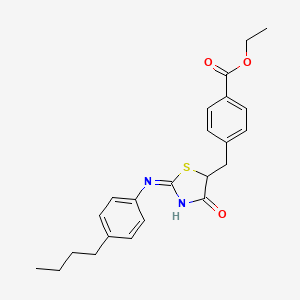
![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)
![3-(3-methylthiophen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2931811.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2931812.png)
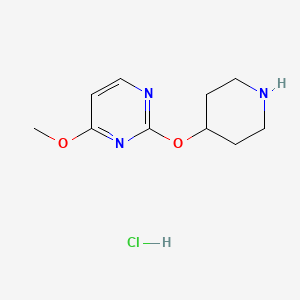
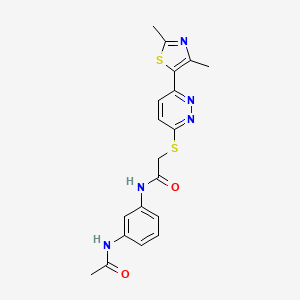
![5-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2931822.png)
